molecular formula C16H14N2O B1335483 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881041-64-1

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1335483
CAS No.: 881041-64-1
M. Wt: 250.29 g/mol
InChI Key: XVTGUFQZHCNDGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

Compared to similar compounds, 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of two methyl groups on the phenyl ring. This structural feature can influence its reactivity, biological activity, and overall properties, making it distinct in its applications and effects .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-6-7-13(9-12(11)2)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTGUFQZHCNDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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